1-Methoxynaphthalene

Descripción

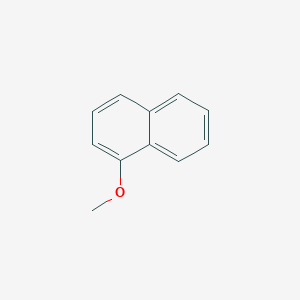

structure in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMUGNMMFTYOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062263 | |

| Record name | 1-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-69-5 | |

| Record name | 1-Methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHOXYNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methoxynaphthalene (CAS 2216-69-5): A Technical Guide for Researchers

An In-depth Technical Guide on 1-Methoxynaphthalene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 2216-69-5), a versatile aromatic ether with significant applications in organic synthesis and as a precursor for pharmacologically active molecules. This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and its role in various experimental and synthetic procedures.

Core Physicochemical Properties

This compound is a clear, colorless to light yellow or brown liquid.[1][2] It is an isomer of methoxynaphthalene and is characterized by a distinct aroma, though considered less pleasant than its isomer, 2-methoxynaphthalene.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, benzene, chloroform, methanol, carbon disulfide, and ether.[1][2][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 2216-69-5 | [6] |

| Molecular Formula | C₁₁H₁₀O | [6] |

| Molecular Weight | 158.20 g/mol | [6][7] |

| Appearance | Clear colorless to yellow oil/liquid | [8][9] |

| Melting Point | 5-6 °C | [2][10] |

| Boiling Point | 135-137 °C at 12 mmHg | [6][10] |

| Density | 1.09 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.621 - 1.628 | [6][10] |

| Flash Point | >110 °C (>230 °F) | [6][10] |

| LogP | 3.450 | [2] |

| InChI Key | NQMUGNMMFTYOHK-UHFFFAOYSA-N | [6][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 8.263, 7.742, 7.43, 7.372, 7.309, 6.694, 3.863 | [12] |

| FT-IR and FT-Raman | Experimental spectra have been studied and simulated using DFT calculations. | [10][11] |

| Mass Spectrometry | Data available. | [12] |

Safety and Hazard Information

This compound requires careful handling due to its potential hazards.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements | Source(s) |

| Acute toxicity, oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | [13] |

| Skin corrosion/irritation (Category 2) | GHS07 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 | [13] |

| Serious eye damage/eye irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [13] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [13] |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | H411: Toxic to aquatic life with long lasting effects. | P273, P391, P501 | [7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety goggles with side-shields.[13][14]

-

Skin and Body Protection: Impervious clothing.[13]

-

Respiratory Protection: Use a suitable respirator in well-ventilated areas to prevent inhalation.[9][13][14]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and has been utilized in various research contexts.

-

Pharmaceutical Synthesis: It serves as a precursor in the preparation of pharmaceutical drugs.[1][9][11] Its naphthalene (B1677914) framework is a common motif in many biologically active molecules.[11]

-

Antioxidant Research: It is a starting material for the synthesis of prenyl naphthalen-ols, which exhibit antioxidative properties.[1][3][15]

-

Enzyme Activity Studies: It is used as a substrate to study the peroxygenase activity of cytochrome c peroxidase.[1][3][15] The enzyme converts this compound into 4-methoxy-1-naphthol.[11]

-

Fragrance and Chemical Industries: It is used in perfumes, soaps, and as a film developer.[1][9]

-

Tobacco Smoke Component: It has been identified as one of the volatile components in tobacco smoke and has been shown to induce damage to the plasma membranes of cultured human lung fibroblasts.[8]

Experimental Protocols

Synthesis of this compound

The most direct method for synthesizing this compound is through the O-methylation of 1-naphthol (B170400).[1][11] This involves the deprotonation of the hydroxyl group of 1-naphthol to form the more nucleophilic naphthoxide, which then reacts with a methylating agent.[11]

General Protocol:

-

Deprotonation: 1-Naphthol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF) to generate the sodium or potassium 1-naphthoxide salt.

-

Methylation: A methylating agent, such as dimethyl sulfate, methyl trifluoroacetate, or dimethyl carbonate, is added to the reaction mixture.[1]

-

Reaction: The mixture is typically stirred at room temperature or heated to ensure the completion of the reaction.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of a this compound Derivative (for Electrophilic Substitution Study)

The following protocol details the synthesis of a derivative of this compound, illustrating its reactivity in electrophilic aromatic substitution.[16]

Materials:

-

This compound

-

Chlorosulfonic acid

-

Phosphorus pentachloride

-

Ice/water

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate

Procedure:

-

A solution of this compound (5 cm³, 34.5 mmol) in dichloromethane (20 cm³) is cooled to 0 °C.[16]

-

Chlorosulfonic acid (4.6 cm³, 69.0 mmol) is added over a 10-minute period.[16]

-

Following this addition, phosphorus pentachloride (7.2 g, 34.5 mmol) is added, and the reaction is maintained at 0 °C for an additional 45 minutes.[16]

-

The reaction is then quenched by pouring it onto ice/water (50 cm³) and allowed to warm to room temperature.[16]

-

Further dichloromethane (40 cm³) is added, and the solution is transferred to a separating funnel.[16]

-

The organic layer is collected, washed with a saturated aqueous sodium chloride solution (70 cm³), and dried over sodium sulfate.[16]

-

The solvent is then evaporated under reduced pressure to afford the title compound.[16]

Visualizations

Caption: Synthesis workflow for this compound via O-methylation of 1-naphthol.

Caption: Bioconversion of this compound to antioxidative prenyl naphthalen-ols.

References

- 1. This compound | 2216-69-5 [chemicalbook.com]

- 2. This compound CAS#: 2216-69-5 [m.chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. talentchemicals.com [talentchemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1-甲氧基萘 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 2216-69-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. alpha-naphthyl methyl ether, 2216-69-5 [thegoodscentscompany.com]

- 11. This compound | 2216-69-5 | Benchchem [benchchem.com]

- 12. This compound(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. echemi.com [echemi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Methyl 1-Naphthyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 1-naphthyl ether (also known as 1-methoxynaphthalene). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a logical visualization of the interplay between these characteristics.

Core Physical and Chemical Properties

Methyl 1-naphthyl ether is an organic compound that appears as a colorless to light yellow or brown transparent liquid or oil[1][2]. It is utilized as an intermediate in the synthesis of dyes, fragrances, and pharmaceuticals[1]. Understanding its physical properties is crucial for its application in chemical synthesis, reaction kinetics, and formulation development.

Data Summary

The quantitative physical properties of methyl 1-naphthyl ether are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₁₁H₁₀O | [1][3] | |

| Molecular Weight | 158.20 g/mol | [1][4] | |

| Melting Point | 5-6 °C | @ 760 mm Hg | [1][3][4][5] |

| Boiling Point | 265-270 °C | @ 760 mm Hg | [3][4][5] |

| 135-137 °C | @ 12 mm Hg | [1][3][5] | |

| Density / Specific Gravity | 1.092-1.099 g/mL | @ 25 °C | [1][3][4][5] |

| Refractive Index (n_D) | 1.621-1.628 | @ 20 °C | [1][3][5] |

| Vapor Pressure | 0.0128-0.0130 mmHg | @ 25 °C (estimated) | [1][3][5] |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [1][3][5] |

| logP (Octanol/Water) | 3.45 | [3][4] | |

| Water Solubility | Immiscible; ~10-79 mg/L | @ 25 °C | [1][5] |

| Solubility in Organic Solvents | Soluble | Chloroform, Methanol, Ethanol, Ether, Benzene | [1][5] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of liquid organic compounds like methyl 1-naphthyl ether.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow range[6].

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid compound is finely powdered. The open end of a glass capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample into the sealed end, filling it to a height of 1-2 mm[7].

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (Mel-Temp apparatus)[6][8].

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially near the expected melting point[6]. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution[8].

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2[7]. A sharp melting range (0.5-1.0°C) typically indicates a pure compound[6].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9].

Methodology: Thiele Tube / Aluminum Block Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small fusion or test tube[10][11]. A capillary tube, sealed at one end, is inverted and placed into the liquid[10][12].

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed into a Thiele tube or an aluminum heating block[9][10]. The thermometer bulb and the fusion tube should be at the same level[10].

-

Heating and Observation: The apparatus is heated gently and slowly[10]. As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube[10].

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube[13]. The barometric pressure should also be recorded for accuracy[9].

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically determined using a pycnometer or a specific gravity bottle.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately (m₁).

-

Calibration: The pycnometer is filled with a reference substance of known density, typically deionized water, at a specific temperature (e.g., 25°C). The filled pycnometer is weighed again (m₂). The volume (V) of the pycnometer is calculated as V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with methyl 1-naphthyl ether at the same temperature.

-

Final Weighing: The pycnometer filled with the sample is weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a fundamental physical property.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of methyl 1-naphthyl ether are placed on the clean, dry prism surface of the Abbe refractometer.

-

Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and turns the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

Solubility tests determine the ability of a solute to dissolve in a solvent, providing insights into the compound's polarity and functional groups.

Methodology: Qualitative Solubility Testing

-

Initial Test in Water: A small, measured amount of methyl 1-naphthyl ether (e.g., 0.05 mL) is added to a test tube containing a set volume of water (e.g., 0.75 mL)[14]. The tube is shaken vigorously[14]. If the compound dissolves completely, it is water-soluble. If it forms a separate layer, it is insoluble.

-

Test in Organic Solvents: The procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether, hexane, chloroform) to determine miscibility[15].

-

Acid/Base Solubility: For water-insoluble compounds, solubility is tested in aqueous solutions of 5% NaOH, 5% NaHCO₃, and 5% HCl[16].

-

Observation: The formation of a homogeneous solution indicates solubility. For acid/base tests, solubility occurs if a reaction produces a water-soluble salt[17].

Visualization of Property Relationships

The following diagram illustrates the logical hierarchy of the physical properties of methyl 1-naphthyl ether, from its fundamental molecular composition to its bulk physical characteristics.

References

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. alpha-naphthyl methyl ether, 2216-69-5 [thegoodscentscompany.com]

- 4. methyl 1-naphthyl ether [stenutz.eu]

- 5. alpha-naphthyl methyl ether, 2216-69-5 [perflavory.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 17. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Solubility of 1-Methoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methoxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative and the sparse quantitative solubility information. Furthermore, it details established experimental protocols for determining the solubility of aromatic compounds like this compound, providing a framework for researchers to generate specific data as needed.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is an aromatic ether with a non-polar naphthalene (B1677914) ring system and a moderately polar methoxy (B1213986) group. Its solubility profile is therefore a balance between these two features.

Qualitative Solubility Profile

This compound exhibits good solubility in a range of non-polar and moderately polar organic solvents. It is generally described as being:

-

Soluble in: Non-polar solvents such as hexane, toluene, diethyl ether, benzene, and carbon disulfide.[1][2]

-

Having moderate solubility in: Alcohols, for instance, ethanol.[1]

-

Also soluble in: Chloroform and methanol.[3]

-

Immiscible in: Water.[2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 2.5 mg/mL | ≥ 0.0158 M | Not Specified | [4] |

Note: The lack of extensive quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

a. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

b. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to facilitate complete evaporation of the solvent without loss of the solute. Alternatively, a desiccator can be used for slower evaporation.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the evaporation dish containing the solid residue of this compound.

-

Calculation:

-

Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

UV-Visible Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

a. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters

b. Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.

-

Prepare Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a controlled temperature.

-

Sample Analysis:

-

Withdraw a sample of the supernatant from the saturated solution using a syringe and filter it into a volumetric flask.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method for solubility determination.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents. While qualitative information is available, there is a notable lack of comprehensive quantitative data in the scientific literature. The detailed experimental protocols provided herein offer a practical framework for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Chemical Structure and Rotational Isomers of 1-Methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxynaphthalene, an aromatic ether, presents a compelling case study in conformational analysis due to the rotational freedom of its methoxy (B1213986) substituent relative to the bulky naphthalene (B1677914) ring system. Understanding the molecule's preferred spatial arrangements, or rotational isomers (conformers), and the energy barriers that separate them is crucial for predicting its chemical reactivity, spectroscopic properties, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the chemical structure and rotational isomerism of this compound, drawing upon key experimental and computational studies.

Chemical Structure

The fundamental structure of this compound consists of a naphthalene bicyclic aromatic system where a methoxy group (-OCH₃) is attached to the C1 carbon atom. The presence of the methoxy group, a strong ortho, para-directing activator, significantly influences the electronic properties of the naphthalene ring, enhancing its nucleophilicity at the C2 (ortho) and C4 (para) positions. This has implications for its reactivity in electrophilic aromatic substitution reactions.

The key structural feature dictating its conformational isomerism is the rotation around the C1-O single bond. The orientation of the methyl group of the methoxy substituent with respect to the naphthalene plane defines the different rotational isomers.

Rotational Isomers and Conformational Analysis

The rotation of the methoxy group in this compound is not entirely free due to steric hindrance and electronic effects. This restricted rotation gives rise to distinct, stable conformers. A seminal study combining supersonic jet laser-induced fluorescence spectroscopy and ab initio calculations has identified two primary rotational isomers of this compound.[1]

Stable Conformers

The two identified conformers are:

-

Trans-planar Conformer: This is the most stable isomer, where the methoxy group lies in the same plane as the naphthalene ring, with the methyl group pointing away from the peri-hydrogen at the C8 position. This arrangement minimizes steric repulsion.

-

Perpendicular Conformer: In this higher-energy conformer, the methoxy group is oriented perpendicular to the plane of the naphthalene ring.

Quantitative Conformational Data

Computational studies have provided quantitative insights into the energetics and geometries of these rotational isomers. The following table summarizes key data from ab initio calculations.

| Parameter | trans-planar (stable) | Perpendicular (higher-energy) | Transition State |

| Dihedral Angle (C2-C1-O-CH₃) | ~0° | ~90° | Not explicitly calculated |

| Relative Energy | 0 kJ/mol | ~9 kJ/mol[1] | Not explicitly calculated |

| Rotational Barrier | - | - | Not explicitly calculated |

Note: The provided data is based on ab initio (HF, MP2//HF, and DFT/B3LYP) theoretical results. The exact values for the transition state and rotational barrier require a full potential energy surface scan, which was not detailed in the available literature.

Experimental and Computational Methodologies

The characterization of the rotational isomers of this compound has been achieved through a synergistic combination of experimental and computational techniques.

Experimental Protocol: Supersonic Jet Laser-Induced Fluorescence Spectroscopy

This technique allows for the study of isolated, cold molecules in a collision-free environment, providing high-resolution electronic spectra that can distinguish between different conformers.

Methodology:

-

Sample Preparation: A gaseous mixture of this compound seeded in a carrier gas (e.g., Argon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a nozzle into a vacuum chamber. This process rapidly cools the molecules to very low rotational and vibrational temperatures, "freezing" them in their lowest energy conformations.

-

Laser Excitation: The cooled molecules are interrogated by a tunable UV laser. As the laser wavelength is scanned, molecules of a specific conformer will absorb light at their characteristic electronic transition frequencies.

-

Fluorescence Detection: Following absorption, the excited molecules relax by emitting fluorescence, which is collected by a photomultiplier tube.

-

Spectral Analysis: The fluorescence intensity is recorded as a function of the laser wavelength, generating a fluorescence excitation spectrum. Different peaks in the spectrum can be assigned to the different conformers present in the jet.

The observation that the spectral features corresponding to the higher-energy conformer are sensitive to the nozzle expansion conditions provides evidence for its shallower potential energy minimum.[1]

Computational Protocol: Ab Initio Calculations

Quantum chemical calculations are instrumental in determining the geometries, relative energies, and vibrational frequencies of the different conformers and the transition states that connect them.

Methodology:

-

Initial Structure Generation: An initial 3D structure of this compound is built.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C2-C1-O-CH₃ dihedral angle (e.g., in 10° or 15° increments) while optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima (stable conformers) and maxima (transition states).

-

Geometry Optimization: Full geometry optimization is then performed for the structures corresponding to the energy minima and maxima found during the PES scan. This provides the precise geometries and energies of the stable conformers and transition states. Common levels of theory for such calculations include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion.

Logical Workflow and Signaling Pathways

The process of identifying and characterizing the rotational isomers of this compound can be represented by the following logical workflow.

Conclusion

The conformational landscape of this compound is characterized by the existence of at least two distinct rotational isomers: a highly stable trans-planar conformer and a less stable perpendicular conformer. The energy difference between these conformers has been quantified through a combination of supersonic jet spectroscopy and ab initio calculations. A thorough understanding of these conformational preferences is fundamental for professionals in research and drug development, as it directly impacts the molecule's physical and chemical properties, and consequently, its behavior in complex chemical and biological environments. Further studies, particularly those providing a complete potential energy surface scan and experimental validation of the rotational barrier, would provide a more complete picture of the dynamic nature of this molecule.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxynaphthalene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative data in structured tables, details experimental protocols, and includes a visual representation of the NMR analysis workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electron-donating nature of the methoxy group and the anisotropic effects of the naphthalene (B1677914) ring system.

| Assignment | Chemical Shift (δ) in ppm |

| H-8 | 8.263 |

| H-5 | 7.742 |

| H-4 | 7.43 |

| H-6 | 7.43 |

| H-7 | 7.372 |

| H-3 | 7.309 |

| H-2 | 6.694 |

| -OCH₃ | 3.863 |

Table 1: ¹H NMR chemical shifts of this compound recorded in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

| Assignment | Chemical Shift (δ) in ppm |

| C-1 | 154.7 |

| C-8a | 134.4 |

| C-4a | 127.4 |

| C-7 | 126.6 |

| C-5 | 125.9 |

| C-6 | 125.2 |

| C-8 | 122.1 |

| C-4 | 120.1 |

| C-3 | 119.9 |

| C-2 | 104.9 |

| -OCH₃ | 55.4 |

Table 2: ¹³C NMR chemical shifts of this compound recorded in CDCl₃.[2][3]

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural determination. The following outlines a typical experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is typically used.[4]

-

Nuclei: ¹H and ¹³C.

-

Solvent: Deuterated Chloroform (CDCl₃).

-

Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 10-15 ppm is generally adequate.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of around 200-250 ppm is standard for organic molecules.

Data Processing:

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

References

UV-Vis and fluorescence spectroscopic properties of 1-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the UV-Vis and fluorescence spectroscopic properties of 1-methoxynaphthalene, a key aromatic compound. Understanding these characteristics is crucial for its application in various research and development fields, including its use as a fluorescent probe and in the synthesis of novel compounds. This document provides a comprehensive summary of its photophysical parameters, detailed experimental protocols, and a visualization of the spectroscopic workflow.

Core Spectroscopic Properties of this compound

This compound exhibits distinct absorption and emission characteristics that are influenced by its molecular structure and the surrounding solvent environment. The naphthalene (B1677914) core provides the chromophore responsible for its spectroscopic behavior, while the methoxy (B1213986) group acts as an auxochrome, modulating these properties.

UV-Vis Absorption and Fluorescence Emission

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet region, typical for naphthalene derivatives. These bands correspond to π-π* electronic transitions within the aromatic system. Following excitation, the molecule relaxes to the ground state, in part by emitting fluorescent light at a longer wavelength than the absorbed light.

The specific wavelengths of maximum absorption (λmax) and emission (λem), the efficiency of light absorption (molar absorptivity, ε), the efficiency of fluorescence (quantum yield, Φf), and the duration of the excited state (fluorescence lifetime, τ) are key parameters that define the spectroscopic signature of this compound. These properties are particularly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for this compound in various solvents. This data is essential for comparative analysis and for predicting the behavior of the molecule in different chemical environments.

Table 1: UV-Vis Absorption Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Cyclohexane (B81311) | 2.02 | 226, 290, 301, 314, 324 | Data not available |

| Ethanol (B145695) | 24.55 | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available |

Table 2: Fluorescence Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λem (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 323, 338 | 0.23 | 9.5 |

| Ethanol | 24.55 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available |

Note: The fluorescence quantum yield for naphthalene, a related compound, is reported to be 0.23 in cyclohexane according to Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules".[2] Specific data for this compound in various solvents remains elusive in the readily available literature.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures. Below are detailed methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound.

Workflow for UV-Vis Spectroscopy

Caption: A flowchart for acquiring a UV-Vis absorption spectrum.

Methodology:

-

Solvent Selection: Choose a solvent of appropriate polarity that does not absorb significantly in the wavelength range of interest (typically 200-400 nm for naphthalene derivatives). Cyclohexane is a common choice for non-polar environments. Ensure the use of spectroscopic grade solvents to minimize interference from impurities.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Instrument Parameters:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan.

-

Select an appropriate scan speed and sampling interval.

-

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the selected wavelength range.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the sample holder and acquire the absorption spectrum.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum, quantum yield, and lifetime of this compound.

Workflow for Fluorescence Spectroscopy

Caption: A general workflow for fluorescence spectroscopy measurements.

Methodology for Emission Spectrum:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Parameters:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation wavelength (λex), which is typically one of the absorption maxima determined from the UV-Vis spectrum.

-

Set the desired emission wavelength range.

-

Adjust the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Measurement: Acquire the fluorescence emission spectrum of the sample. A solvent blank should also be run to check for any background fluorescence.

-

Data Analysis: Identify the wavelengths of maximum fluorescence emission (λem).

Methodology for Fluorescence Quantum Yield (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. For naphthalene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54) or anthracene (B1667546) in ethanol (Φf = 0.27) are common standards.

-

Measurement:

-

Measure the UV-Vis absorbance of both the this compound solution and the standard solution at the same excitation wavelength. The absorbances should be kept low and ideally matched.

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

-

Calculation: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Methodology for Fluorescence Lifetime:

-

Instrumentation: Fluorescence lifetime measurements are typically performed using a time-correlated single photon counting (TCSPC) system.

-

Measurement:

-

The sample is excited with a pulsed light source (e.g., a laser diode or LED) at a high repetition rate.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.

-

-

Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Logical Relationships in Spectroscopic Analysis

The relationship between the different spectroscopic parameters and the experimental workflow can be visualized as a logical progression.

Logical Flow of Spectroscopic Characterization

Caption: Logical flow from substance to a complete spectroscopic profile.

This guide provides a foundational understanding of the UV-Vis and fluorescence spectroscopic properties of this compound. While some quantitative data remains to be definitively established in a wide range of solvents, the provided protocols offer a robust framework for researchers to determine these parameters and further explore the potential of this versatile molecule.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 1-Methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxynaphthalene, a key aromatic ether, finds application in various fields, including chemical synthesis and as a component in certain fragrances. Understanding its molecular structure and behavior under analytical conditions is paramount for its identification, quantification, and quality control. This technical guide provides an in-depth analysis of the mass spectrometry of this compound, with a particular focus on its characteristic fragmentation pattern under electron ionization (EI).

Core Molecular Properties

A foundational understanding of the basic molecular properties of this compound is essential before delving into its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | [1][2] |

| Molecular Weight | 158.20 g/mol | [3] |

| Exact Mass | 158.073164938 Da | [1][3] |

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile organic compounds like this compound.[4] In EI-MS, high-energy electrons bombard the sample molecule, leading to the formation of a positively charged molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions.[5] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its molecular weight and structure.[5]

The Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that arise from predictable cleavage pathways.

Table of Key Mass Spectral Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | 100.0 | [C₁₁H₁₀O]•+ (Molecular Ion) |

| 159 | 11.7 | [¹³C C₁₀H₁₀O]•+ (M+1 Isotope) |

| 143 | 35.6 | [C₁₀H₇O]+ |

| 115 | 79.7 | [C₉H₇]+ |

| 116 | 8.1 | [C₉H₈]+ |

| 89 | 6.8 | [C₇H₅]+ |

| 63 | 8.1 | [C₅H₃]+ |

Data sourced from ChemicalBook.[6]

The Fragmentation Pattern of this compound

The fragmentation of the this compound molecular ion (m/z 158) follows a logical pathway characteristic of aryl methyl ethers. The high stability of the aromatic naphthalene (B1677914) ring system significantly influences the fragmentation process.

The primary fragmentation steps are:

-

Formation of the Molecular Ion: The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M•+) at m/z 158. This is typically the most abundant ion in the spectrum, also known as the base peak.[1]

-

Loss of a Methyl Radical: The molecular ion readily undergoes cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃), resulting in the formation of a highly stable naphthoxy cation at m/z 143.

-

Loss of Carbon Monoxide: The ion at m/z 143 can then expel a neutral molecule of carbon monoxide (CO) to form the C₉H₇⁺ ion at m/z 115. This is a very common fragmentation pathway for phenolic and aryl ether compounds.[1]

This fragmentation pathway is visualized in the diagram below.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a detailed, representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography is an ideal technique for separating this compound from other volatile and thermally stable compounds before it enters the mass spectrometer.[4]

1. Sample Preparation

-

Dissolve a known quantity of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

-

Transfer the final dilution to an autosampler vial for injection.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[4]

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

4. Data Analysis

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (m/z 158) and the key fragment ions (m/z 143, 115).

-

Compare the obtained spectrum with a reference library spectrum (e.g., NIST, Wiley) for confirmation.

The logical workflow for this experimental procedure is outlined below.

Caption: GC-MS experimental workflow.

Conclusion

The mass spectrometry of this compound, particularly using electron ionization, provides a clear and reproducible fragmentation pattern that is highly valuable for its unambiguous identification. The characteristic molecular ion at m/z 158 and the prominent fragment ions at m/z 143 and 115, resulting from the sequential loss of a methyl radical and carbon monoxide, serve as a reliable analytical signature. The detailed experimental protocol provided herein offers a robust framework for the successful analysis of this compound in a research or quality control setting. This comprehensive understanding is crucial for professionals in chemical research and drug development who rely on precise molecular characterization.

References

- 1. This compound | 2216-69-5 | Benchchem [benchchem.com]

- 2. Naphthalene, 1-methoxy- [webbook.nist.gov]

- 3. This compound | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(2216-69-5) 1H NMR spectrum [chemicalbook.com]

Electrophilic Aromatic Substitution of 1-Methoxynaphthalene: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the electrophilic aromatic substitution (EAS) mechanism for 1-methoxynaphthalene. It is intended for researchers, scientists, and professionals in drug development who utilize substituted naphthalenes as key synthetic intermediates. The document details the influence of the methoxy (B1213986) group on the reactivity and regioselectivity of the naphthalene (B1677914) core, focusing on the underlying principles of electronic and steric effects. Core sections are dedicated to prevalent EAS reactions—nitration, halogenation, Friedel-Crafts acylation, and sulfonation—presenting quantitative data in structured tables and providing detailed experimental protocols for each. The guide is supplemented with visualizations, including reaction mechanisms and experimental workflows, to facilitate a comprehensive understanding of the synthesis and functionalization of this compound derivatives.

Introduction to the Reactivity of this compound

Naphthalene is a bicyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution. Compared to benzene, the naphthalene ring system is more reactive due to its higher electron density and the ability to form a more stable carbocation intermediate (a Wheland intermediate or arenium ion) where the aromaticity of one ring is preserved during the attack.

The reactivity and regioselectivity of EAS on a substituted naphthalene are heavily influenced by the electronic properties of the substituent. In this compound, the methoxy (-OCH₃) group plays a pivotal role. The oxygen atom's lone pairs are delocalized into the aromatic system through a strong, positive resonance effect (+R). This effect significantly increases the electron density of the naphthalene rings, making the molecule highly activated towards electrophilic attack. While the methoxy group also exerts a minor, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, the resonance effect is overwhelmingly dominant.

This strong activation directs incoming electrophiles preferentially to the ortho (position 2) and para (position 4) positions of the substituted ring.

The Core Mechanism: Activation and Regioselectivity

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

-

Attack by the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom, restoring the aromatic system and yielding the substituted product.

In this compound, the methoxy group's powerful electron-donating resonance effect stabilizes the arenium ion intermediate, particularly when the attack occurs at the 2- and 4-positions. This stabilization lowers the activation energy for these pathways, making them kinetically favored.

-

Attack at C4 (para) : The positive charge in the arenium ion can be delocalized onto the oxygen atom of the methoxy group, creating a highly stable resonance structure where all atoms (except hydrogens) have a complete octet. This provides significant stabilization.

-

Attack at C2 (ortho) : A similar resonance stabilization involving the methoxy group's lone pair is possible, though it can be slightly disfavored due to steric hindrance from the adjacent substituent.

-

Attack at other positions (e.g., C5, C7) : Attack on the unsubstituted ring is much less favorable as the activating effect of the methoxy group does not extend as effectively to these positions.

Due to a combination of superior electronic stabilization and reduced steric hindrance compared to the C2 position, electrophilic substitution on this compound predominantly occurs at the C4 position .

Key Electrophilic Aromatic Substitution Reactions

Nitration

3.1.1 Mechanism and Regioselectivity Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the strong activating and para-directing nature of the methoxy group, the reaction overwhelmingly favors substitution at the C4 position.

3.1.2 Quantitative Data

| Product Name | Position of Substitution | Yield / Distribution |

| 4-Nitro-1-methoxynaphthalene | C4 (para) | Major Product |

| 2-Nitro-1-methoxynaphthalene | C2 (ortho) | Minor Product |

3.1.3 Experimental Protocol Adapted from standard aromatic nitration procedures.[1][2]

-

Reagent Preparation : In a flask maintained in an ice-salt bath (0 to -5 °C), slowly add 5 mL of concentrated sulfuric acid to 10 g (0.063 mol) of this compound with continuous stirring.

-

Nitrating Mixture : Separately, prepare the nitrating mixture by slowly adding 3.0 mL (0.071 mol) of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Reaction : Add the chilled nitrating mixture dropwise to the this compound solution over 30 minutes. The temperature of the reaction mixture must be strictly maintained below 5 °C.

-

Stirring : After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Workup : Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation : Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral.

-

Purification : Purify the crude 4-nitro-1-methoxynaphthalene by recrystallization from ethanol (B145695) to yield the final product.

Halogenation (Bromination)

3.2.1 Mechanism and Regioselectivity Aromatic bromination involves an electrophilic bromine species, often generated from Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or by using reagents like N-Bromosuccinimide (NBS). The reaction exhibits high regioselectivity for the C4 position, driven by the powerful directing effect of the methoxy group and steric considerations.

3.2.2 Quantitative Data

| Product Name | Position of Substitution | Yield / Distribution |

| 4-Bromo-1-methoxynaphthalene | C4 (para) | >95% (High Selectivity)[3] |

| 2-Bromo-1-methoxynaphthalene | C2 (ortho) | <5% (Minor) |

3.2.3 Experimental Protocol Adapted from greener bromination methods.[3]

-

Materials : this compound (1.58 g, 10 mmol), N-Bromosuccinimide (NBS) (1.78 g, 10 mmol), Acetonitrile (20 mL).

-

Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the NBS in acetonitrile.

-

Reaction : Slowly add the this compound to the stirred NBS solution at room temperature.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup : Upon completion, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL).

-

Purification : Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Friedel-Crafts Acylation

3.3.1 Mechanism and Regioselectivity This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl₃. The electrophile is a resonance-stabilized acylium ion (R-C≡O⁺). For this compound, acylation occurs at both the C2 and C4 positions, with the ratio being sensitive to reaction conditions. The C4 product is generally favored due to less steric hindrance.[4][5]

3.3.2 Quantitative Data

| Product Name | Position of Substitution | Yield / Distribution |

| 4-Acetyl-1-methoxynaphthalene | C4 (para) | Major Product (Thermodynamically favored) |

| 2-Acetyl-1-methoxynaphthalene | C2 (ortho) | Minor Product (Kinetically accessible) |

3.3.3 Experimental Protocol Adapted from acylation of 2-methoxynaphthalene.[5][6]

-

Setup : To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add anhydrous aluminum chloride (2.9 g, 22 mmol) and 20 mL of dry dichloromethane (B109758) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition : In the dropping funnel, mix this compound (3.16 g, 20 mmol) and acetic anhydride (2.25 g, 22 mmol) in 10 mL of dry dichloromethane.

-

Reaction : Add the substrate/anhydride mixture dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature at 0 °C. After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Workup : Carefully quench the reaction by pouring it onto a mixture of 50 g of crushed ice and 10 mL of concentrated HCl.

-

Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Purification : Combine the organic layers, wash with 10% NaOH solution and then water, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting mixture of isomers via column chromatography.

Sulfonation

3.4.1 Mechanism and Regioselectivity Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. The electrophile is sulfur trioxide (SO₃). The reaction is reversible, and its regioselectivity can be temperature-dependent. For activated systems like this compound, the kinetically controlled product, 4-methoxy-1-naphthalenesulfonic acid, is predominantly formed at lower temperatures.

3.4.2 Quantitative Data

| Product Name | Position of Substitution | Yield / Distribution |

| 4-Methoxynaphthalene-1-sulfonic acid | C4 (para) | Major Product (Kinetically favored) |

| 2-Methoxynaphthalene-1-sulfonic acid | C2 (ortho) | Minor Product |

3.4.3 Experimental Protocol Adapted from general aromatic sulfonation procedures.[7]

-

Setup : Place this compound (7.9 g, 50 mmol) in a 100 mL flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Reaction : Slowly add 10 mL of concentrated sulfuric acid (98%) to the stirred substrate. After the initial exotherm subsides, allow the mixture to warm to room temperature and stir for 2-3 hours until a homogeneous solution is formed.

-

Workup : Pour the reaction mixture into 100 mL of ice-cold saturated sodium chloride solution. The sodium salt of the sulfonic acid will precipitate.

-

Isolation : Collect the precipitate by vacuum filtration and wash it with a small amount of cold brine.

-

Purification : The product can be purified by recrystallizing the sodium salt from a minimal amount of hot water.

General Experimental Workflow

The following diagram outlines a typical workflow for the electrophilic aromatic substitution reactions described in this guide, from initial setup to final product analysis.

Conclusion

This compound is a highly activated aromatic compound that undergoes electrophilic substitution with high efficiency and predictable regioselectivity. The strong electron-donating resonance effect of the methoxy group directs incoming electrophiles almost exclusively to the C4 (para) position, with minor substitution at the C2 (ortho) position. This predictable outcome makes this compound a valuable building block in organic synthesis for creating complex, functionalized naphthalene derivatives. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis of such compounds for applications in pharmaceuticals, materials science, and fine chemicals.

References

- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 2. youtube.com [youtube.com]

- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 4. researchgate.net [researchgate.net]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. shokubai.org [shokubai.org]

An In-depth Technical Guide to 1-Methoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxynaphthalene, a substituted naphthalene (B1677914) derivative, is a versatile organic compound with significant applications in chemical synthesis and as a molecular probe. Its unique photophysical properties and reactivity make it a valuable tool in various research and development fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis methodologies, and key applications, with a focus on experimental details for the scientific community.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below for easy reference.

| Synonym | Reference |

| Methyl 1-naphthyl ether | [1][2] |

| α-Methoxynaphthalene | |

| 1-Naphthyl methyl ether | |

| NSC 5530 | [1][2] |

| Naphthalene, 1-methoxy- | |

| α-Naphthyl methyl ether | |

| 1-Naphthol (B170400) methyl ether |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 2216-69-5 |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 267-269 °C (at 760 mmHg) |

| Melting Point | 5.5 °C |

| Density | 1.095 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.621-1.623 |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods involve the methylation of 1-naphthol.

Experimental Protocol: Williamson Ether Synthesis

This classical method involves the reaction of 1-naphthol with a methylating agent in the presence of a base.

Materials:

-

1-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring.

-

Cool the resulting solution in an ice bath.

-

Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted this compound with a boronic acid. This protocol can be adapted for various substrates.

Materials:

-

1-Bromo-4-methoxynaphthalene (B134783) (or other halo-substituted derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 1-bromo-4-methoxynaphthalene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

An In-depth Technical Guide to the Core Reactivity and Chemical Stability of 1-Methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract